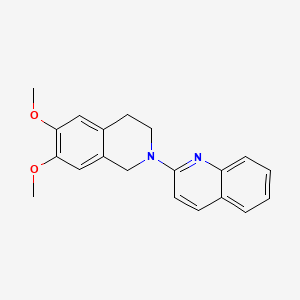![molecular formula C12H12N4O3 B7556420 2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7556420.png)
2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid, also known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a pyridine derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
科学的研究の応用
2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. 2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid has also been used as a building block in the synthesis of various bioactive compounds.
作用機序
The mechanism of action of 2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid is not completely understood. However, it has been suggested that 2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid may inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which play a role in inflammation. 2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid may also inhibit the activity of certain proteins involved in cancer cell proliferation.
Biochemical and Physiological Effects:
2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid has been shown to exhibit anti-inflammatory effects by reducing the production of prostaglandins. It has also been found to inhibit the proliferation of cancer cells in vitro. 2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid has also been shown to exhibit anti-microbial effects against various bacterial strains.
実験室実験の利点と制限
One advantage of using 2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid in lab experiments is its relatively simple synthesis method. However, the yield of 2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid obtained from the synthesis method may be low, which can limit its use in large-scale experiments. Another limitation is the lack of understanding of its mechanism of action, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the research of 2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid. One direction is the exploration of its potential applications in drug design and development. 2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid can be used as a building block in the synthesis of various bioactive compounds, which can be used as potential drug candidates. Another direction is the study of its mechanism of action, which can provide insight into its potential therapeutic applications. Additionally, the optimization of the synthesis method of 2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid can be explored to increase the yield of the compound for large-scale experiments.
In conclusion, 2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid in drug design and development.
合成法
2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid can be synthesized using various methods, including the reaction of 2-methyl-6-chloronicotinic acid with 1-methyl-4-pyrazolecarboxamide in the presence of a base. Another method involves the reaction of 2-methyl-6-chloronicotinic acid with 1-methyl-4-pyrazolecarboxylic acid in the presence of a coupling agent. The yield of 2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid obtained from these methods ranges from 35% to 60%.
特性
IUPAC Name |
2-methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-7-9(12(18)19)3-4-10(14-7)11(17)15-8-5-13-16(2)6-8/h3-6H,1-2H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIKFOPUPHDWGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)NC2=CN(N=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline](/img/structure/B7556386.png)

![N-[(6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556399.png)
![4-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7556405.png)
![1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine](/img/structure/B7556413.png)
![N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556414.png)
![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine](/img/structure/B7556435.png)

![N-(1-ethylpyrazol-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B7556443.png)
